BBMP

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BBMP typically involves multiple steps, including the formation of the pyridazinone ring and subsequent functionalization. One common method involves the reaction of 4-bromo-2-methylpyridazin-3-one with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated and sulfonylated intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

BBMP can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated derivative, while coupling with a boronic acid would produce a biaryl compound.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

BBMP has been identified as a compound with significant potential in the pharmaceutical industry, particularly for its antimicrobial properties. Research indicates that this compound exhibits bactericidal activity against multi-drug resistant strains of bacteria, such as Acinetobacter baumannii. This effectiveness is crucial in addressing the growing concern of antibiotic resistance in clinical settings .

Case Study: Antimicrobial Activity

- Objective : To evaluate the bactericidal activity of this compound against resistant strains.

- Methodology : Clinical isolates were treated with varying concentrations of this compound, and the minimum inhibitory concentration (MIC) was determined.

- Results : this compound demonstrated potent activity with a low MIC, suggesting its potential as a therapeutic agent against resistant infections.

Environmental Applications

This compound also plays a role in environmental science, particularly in wastewater treatment processes. Its application in sewage treatment plants (STPs) has been studied to assess its effectiveness in reducing organic pollutants.

Case Study: Wastewater Treatment

- Objective : To analyze the performance of STPs using this compound in treating sewage.

- Methodology : Water samples from STPs were analyzed for organic content before and after treatment with this compound.

- Results : The study found that this compound significantly reduced biochemical oxygen demand (BOD) and total suspended solids (TSS), indicating its effectiveness in enhancing wastewater treatment processes .

Chemical Properties and Reactions

This compound undergoes various chemical reactions that influence its applications. A study highlighted its oxidative debromination under alkaline conditions, which led to a decrease in brominated organic by-products, thus minimizing environmental toxicity . This property is critical for developing safer chemical processes and formulations.

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Antimicrobial agent | Effective against multi-drug resistant bacteria |

| Environmental Science | Wastewater treatment | Significant reduction in BOD and TSS |

| Chemical Processes | Oxidative debromination | Reduces toxic by-products during chemical reactions |

Future Perspectives

The ongoing research into this compound's properties suggests promising avenues for future applications, particularly in drug development and environmental remediation. Enhanced understanding of its mechanisms may lead to the formulation of new therapeutic agents or improved methods for pollutant degradation.

Wirkmechanismus

The primary mechanism of action of BBMP involves the inhibition of the permeability transition pore (PTP) in mitochondria. By preventing the opening of the PTP, the compound helps maintain mitochondrial membrane potential and prevents the release of pro-apoptotic factors like cytochrome c. This action is crucial in protecting cells from Ca²⁺-induced mitochondrial depolarization and subsequent cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(Benzylsulfonyl)-4-chloro-2-methyl-2,3-dihydropyridazin-3-one

- 5-(Benzylsulfonyl)-4-fluoro-2-methyl-2,3-dihydropyridazin-3-one

- 5-(Benzylsulfonyl)-4-iodo-2-methyl-2,3-dihydropyridazin-3-one

Uniqueness

Compared to its analogs, BBMP is unique due to its specific bromine substitution, which can influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity towards the PTP, making it a valuable tool in mitochondrial research .

Biologische Aktivität

BBMP, or Bovine Bone Morphogenetic Protein , is a member of the bone morphogenetic protein (BMP) family, which plays a crucial role in bone formation and regeneration. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications for therapeutic applications.

Overview of BMPs

Bone morphogenetic proteins are part of the transforming growth factor-beta (TGF-β) superfamily. They are involved in various physiological processes such as:

- Osteogenesis : Promotion of bone formation.

- Chondrogenesis : Development of cartilage.

- Adipogenesis : Formation of fat cells.

- Cell differentiation : Guiding stem cells into specific cell types.

BMP signaling is mediated through specific receptors (type I and II) and involves SMAD-dependent and non-SMAD pathways, which are influenced by the mechanical properties of the extracellular matrix (ECM) and cellular context .

This compound exhibits its biological activity through several mechanisms:

- Cell Adhesion and Differentiation :

- Inhibition of Osteoclastogenesis :

- Mechanotransduction :

Study 1: Effects on Stem Cell Differentiation

A study investigated the effects of this compound on human mesenchymal stem cells (hMSCs). Key findings included:

- Increased Alkaline Phosphatase Activity : Indicative of early osteogenic differentiation.

- Enhanced SMAD Signaling : Demonstrated a robust activation of the SMAD pathway in response to this compound treatment.

| Treatment | Alkaline Phosphatase Activity (U/L) | SMAD Phosphorylation (Relative Units) |

|---|---|---|

| Control | 12.5 | 1.0 |

| This compound Low | 25.3 | 2.5 |

| This compound High | 40.7 | 4.0 |

Study 2: In Vivo Bone Regeneration

Another study evaluated the efficacy of this compound in a rat model for bone defect healing:

- Bone Regeneration Rate : Rats treated with this compound showed a significant increase in new bone formation compared to controls.

- Histological Analysis : Revealed enhanced osteoblast activity and reduced osteoclast presence in this compound-treated groups.

Therapeutic Implications

The biological activities of this compound suggest several therapeutic applications:

- Orthopedic Surgery : As a potential graft material to enhance bone healing.

- Osteoporosis Treatment : By inhibiting osteoclastogenesis, this compound could serve as a therapeutic agent to combat bone loss.

- Tissue Engineering : Its ability to promote stem cell differentiation makes it an attractive candidate for developing biomaterials that support tissue regeneration.

Eigenschaften

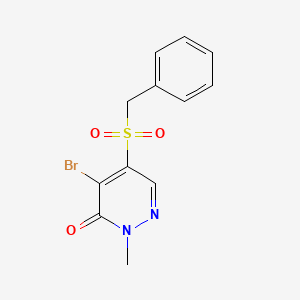

IUPAC Name |

5-benzylsulfonyl-4-bromo-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3S/c1-15-12(16)11(13)10(7-14-15)19(17,18)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJYBAMRYLSLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)S(=O)(=O)CC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379180 | |

| Record name | 5-Benzylsulfonyl-4-bromo-2-methylpyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97120-13-3 | |

| Record name | 5-Benzylsulfonyl-4-bromo-2-methylpyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Benylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.